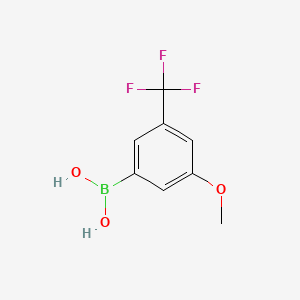

3-Methoxy-5-(trifluoromethyl)phenylboronic acid

Descripción

Propiedades

IUPAC Name |

[3-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-15-7-3-5(8(10,11)12)2-6(4-7)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEMDZIGTOAZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660239 | |

| Record name | [3-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-97-7 | |

| Record name | [3-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Borylation of Halogenated Precursors

- Starting Materials:

Halogenated aromatic compounds such as 3-methoxy-5-(trifluoromethyl) bromobenzene or iodide are commonly used as precursors. - Method:

Palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) under Suzuki–Miyaura or Miyaura borylation conditions is a standard approach. - Reaction Conditions:

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate or potassium carbonate

- Solvent: DMSO, dioxane, or toluene

- Temperature: 80–110°C

- Outcome:

The halide is replaced by a boronate ester intermediate, which can be hydrolyzed to the boronic acid. - Advantages:

High regioselectivity and functional group tolerance, including methoxy and trifluoromethyl groups. - Example:

The regioselective borylation of 3-methoxy-5-(trifluoromethyl) bromobenzene to the corresponding boronic acid has been reported with good yields and purity.

Lithiation Followed by Reaction with Borate Esters

- Starting Materials:

3-Methoxy-5-(trifluoromethyl) bromobenzene or chlorobenzene derivatives. - Method:

- Directed ortho-lithiation using n-butyllithium at low temperature (-78°C) to generate an aryllithium intermediate.

- Subsequent quenching with trialkyl borates (e.g., trimethyl borate) to form boronic esters.

- Hydrolysis under acidic conditions to yield the boronic acid.

- Advantages:

Allows precise control of borylation position and is suitable for sensitive functional groups. - Limitations:

Requires strict anhydrous and low-temperature conditions; sensitive to moisture and air. - Example:

Selective lithiation of methoxy-substituted trifluoromethylbenzenes followed by borate quenching has been demonstrated for similar substrates.

Transition Metal-Catalyzed C–H Activation Borylation

- Method:

Direct C–H borylation of arenes using iridium or rhodium catalysts with diboron reagents. - Advantages:

Avoids the need for pre-functionalized halides, potentially simplifying synthesis. - Challenges:

Regioselectivity can be challenging in substituted arenes; methoxy and trifluoromethyl groups may influence site selectivity. - Status:

Less commonly applied for this compound but an emerging strategy in boronic acid synthesis.

Detailed Reaction Data and Yields

Research Findings and Mechanistic Insights

Metal-Catalyzed Borylation:

The Suzuki–Miyaura coupling and Miyaura borylation proceed via oxidative addition of the aryl halide to Pd(0), transmetallation with diboron reagent, and reductive elimination to form the arylboronate ester. Methoxy groups can coordinate to Pd, influencing reaction rates and selectivity.Lithiation Route:

The methoxy substituent directs lithiation ortho or para to itself, but the trifluoromethyl group is electron-withdrawing and can affect lithiation site. Careful temperature control is essential to avoid side reactions.Functional Group Compatibility:

Both methoxy and trifluoromethyl groups are stable under the borylation conditions, allowing their presence without protection.Scale-Up Potential:

Pd-catalyzed borylation methods have been successfully scaled to gram quantities with consistent yields and purity.

Summary Table of Preparation Methods

| Aspect | Pd-Catalyzed Borylation | Lithiation + Borate Quench | C–H Activation Borylation |

|---|---|---|---|

| Starting Materials | Halogenated aryl (Br, I) | Halogenated aryl + n-BuLi | Aryl compound |

| Catalyst | Pd complexes | None (organolithium reagent) | Ir or Rh complexes |

| Reaction Conditions | Mild heating, base, inert atmosphere | Low temp (-78°C), anhydrous | Mild heating, inert atmosphere |

| Yield | High (75–85%) | Moderate (60–70%) | Variable |

| Regioselectivity | High | High (directed lithiation) | Moderate |

| Functional Group Tolerance | Good (methoxy, CF3 stable) | Good (sensitive to moisture) | Moderate |

| Scalability | Good | Moderate | Under development |

Análisis De Reacciones Químicas

3-Methoxy-5-(trifluoromethyl)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Esterification: Boronic acids can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki Coupling Reactions

3-Methoxy-5-(trifluoromethyl)phenylboronic acid is primarily utilized as a reagent in Suzuki coupling reactions. This reaction is a key method for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The presence of the trifluoromethyl group increases the electron-withdrawing capacity, enhancing the reactivity of the boronic acid towards electrophiles, which is crucial in synthesizing biaryl compounds and other derivatives.

Building Block for Pharmaceuticals

The compound serves as an important building block in drug discovery and development. Its functional groups can influence the pharmacological properties of derived pharmaceutical candidates. Studies have indicated potential applications in synthesizing heterocyclic compounds, which are often found in bioactive molecules.

Pharmaceutical Applications

Therapeutic Potential

Research suggests that this compound may contribute to the development of new therapeutic agents. The unique combination of methoxy and trifluoromethyl groups can enhance the biological activity and selectivity of drug candidates derived from this compound. However, further studies are needed to evaluate the efficacy and safety profiles of these potential drugs.

Mechanism of Action

While this compound itself does not exhibit direct biological activity, it acts as an intermediate in synthesizing compounds with targeted mechanisms of action against various diseases. The specific biological activity would depend on the final structure of the synthesized compounds.

Materials Science

Functionalized Polymers

This compound is also being explored for applications in materials science, particularly in developing functionalized polymers and advanced materials. The ability to modify polymer properties through boronic acid chemistry opens avenues for creating materials with tailored functionalities for specific applications .

- Synthesis of Biaryl Compounds : A study demonstrated the efficiency of using this compound in Suzuki reactions to produce biaryl compounds with enhanced biological activities.

- Development of Heterocycles : Research has explored incorporating this boronic acid into heterocyclic frameworks, showing promising results for potential anti-cancer agents.

- Polymer Functionalization : Investigations into using this compound for modifying polymer matrices have shown improvements in thermal stability and mechanical properties.

Mecanismo De Acción

The primary mechanism of action for 3-Methoxy-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The compound’s ability to form reversible covalent bonds with nucleophiles also underlies its use in enzyme inhibition and sensor design .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations: Methoxy vs. Other Groups

Key Observations:

- Electron Effects : Fluorine and trifluoromethyl groups increase boronic acid acidity, enhancing reactivity in cross-coupling. Methoxy and ethoxy groups provide steric and electronic modulation .

- Steric Influence : Ethoxy and methoxymethoxy substituents reduce reaction rates in crowded catalytic systems compared to smaller groups like methoxy .

Positional Isomerism and Reactivity

Stability and Handling

- Thermal Stability : Methoxy-substituted boronic acids generally exhibit better stability than formyl- or fluoro-substituted analogs, which may require low-temperature storage (e.g., 3-fluoro-5-CF₃ derivative stored at 0–6°C) .

- Shelf Life : Compounds with electron-withdrawing groups (-CF₃, -F) are more prone to hydrolysis, necessitating anhydrous storage .

Actividad Biológica

3-Methoxy-5-(trifluoromethyl)phenylboronic acid (C₈H₈BF₃O₃) is an organoboron compound that has garnered interest for its potential applications in medicinal chemistry and pharmaceuticals. Although it primarily serves as an intermediate in synthetic chemistry, understanding its biological activity is crucial for evaluating its role in drug development and therapeutic applications.

- Molecular Formula : C₈H₈BF₃O₃

- Molecular Weight : 219.95 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 157°C to 162°C

This compound does not exhibit a direct mechanism of action in biological systems. Instead, it acts as a precursor for the synthesis of more complex molecules that may possess therapeutic properties. The presence of the methoxy and trifluoromethyl groups enhances the reactivity and selectivity of derivatives formed from this compound, potentially leading to improved pharmacological profiles.

Biological Activities

Research has indicated that boronic acids, including this compound, exhibit various biological activities:

- Enzyme Inhibition : Boronic acids are known to inhibit certain enzymes, particularly serine proteases and proteasomes, which can be relevant in cancer treatment .

- Anticancer Potential : Some studies suggest that derivatives of boronic acids can target pathways involved in cancer metabolism, particularly through the inhibition of branched-chain amino acid transaminases (BCATs), which are implicated in several cancer types .

Synthesis and Applications

This compound is synthesized through various methods, often involving cross-coupling reactions such as Suzuki coupling. These reactions allow for the incorporation of this compound into larger molecular frameworks that may exhibit enhanced biological activity.

Table 1: Synthesis Methods

| Synthesis Method | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Toluene, Pd catalyst | 85% |

| Cross-Coupling with Aryl Halides | THF, Inert atmosphere | 87% |

The compound has been utilized as a building block in the synthesis of diverse pharmaceutical agents. Its unique functional groups make it suitable for creating new drug candidates with tailored properties .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds derived from this compound:

- Inhibition Studies : Research has shown that certain derivatives demonstrate significant inhibitory effects on BCAT enzymes, which play a crucial role in the metabolism of branched-chain amino acids. For instance, compounds similar to this compound were identified as potent inhibitors with promising selectivity profiles .

- Pharmacokinetic Profiles : Studies assessing the pharmacokinetics of boronic acid derivatives indicate favorable absorption and distribution characteristics, which are essential for their potential use in therapeutic applications .

- Toxicology Assessments : Safety data sheets indicate low acute toxicity for this compound; however, standard laboratory safety practices are recommended during handling .

Q & A

Q. What are the common synthetic routes for 3-Methoxy-5-(trifluoromethyl)phenylboronic acid?

The primary synthesis involves Suzuki-Miyaura cross-coupling reactions , where aryl halides or triflates react with boronic acids in the presence of palladium catalysts. For this compound, a trifluoromethyl-substituted aryl halide precursor (e.g., 3-bromo-5-methoxybenzotrifluoride) is coupled with a boronic acid pinacol ester under Pd(PPh₃)₄ catalysis. Reaction conditions typically include anhydrous solvents (THF or dioxane), elevated temperatures (80–100°C), and a base (e.g., Na₂CO₃) .

Q. Key reaction parameters :

| Parameter | Typical Range |

|---|---|

| Catalyst loading | 1–5 mol% Pd(PPh₃)₄ |

| Temperature | 80–100°C |

| Solvent | THF, dioxane, or DMF |

| Base | Na₂CO₃, K₂CO₃, or CsF |

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR confirms the presence of the trifluoromethyl group (δ ≈ -60 to -65 ppm). ¹¹B NMR identifies boronic acid functionality (δ ≈ 28–32 ppm) .

- X-ray Crystallography : Resolves structural conformation, particularly the dihedral angle between the methoxy and trifluoromethyl groups .

- HPLC-MS : Validates purity (>98%) and detects anhydride impurities, which are common in boronic acids .

Advanced Research Questions

Q. How do anhydride impurities impact experimental outcomes, and how can they be mitigated?

Anhydride formation (boroxines) occurs due to dehydration of boronic acids, leading to reduced reactivity in cross-coupling reactions. Mitigation strategies :

Q. What role does the trifluoromethyl group play in catalytic applications?

The -CF₃ group enhances electron-withdrawing effects , stabilizing transition states in cross-coupling reactions. It also increases solubility in polar aprotic solvents (e.g., acetone) compared to non-fluorinated analogs. Computational studies (DFT/B3LYP) show that the -CF₃ group lowers the LUMO energy, facilitating oxidative addition in Pd-catalyzed reactions .

Q. How can researchers resolve contradictions in reported solubility data?

Discrepancies in solubility (e.g., in water vs. acetone) arise from differing hydration states and measurement methods. A systematic approach includes:

- Solvent screening : Use dynamic light scattering (DLS) to monitor aggregation.

- Temperature-dependent studies : Measure solubility at 25°C and 40°C to assess thermodynamic stability.

Reported data :

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| Water | 0.5–1.2 | |

| Acetone | 12–15 | |

| THF | 8–10 |

Q. What computational methods are used to predict electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in cross-coupling.

- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites for mechanistic studies .

Q. Are there documented biological activities for this compound?

While not a primary focus, derivatives of trifluoromethylphenylboronic acids inhibit fatty acid amide hydrolase (FAAH) , a therapeutic target for neurodegenerative diseases. Activity depends on substituent positioning: meta-methoxy groups enhance binding affinity .

Q. How does pH affect stability during storage?

- Acidic conditions (pH < 5) : Promote boronic acid protonation, increasing aqueous solubility but accelerating hydrolysis.

- Basic conditions (pH > 9) : Risk of boronate ester formation with alcohols or diols.

Optimal storage : pH-neutral buffers (e.g., PBS) at 4°C .

Data Contradiction Analysis

Example : Conflicting reports on solubility in chloroform.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.